3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
Description
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a hybrid heterocyclic molecule featuring three distinct pharmacophores:
- A 3,5-dimethylpyrazole moiety, known for enhancing metabolic stability and lipophilicity .
- A 1,2,4-triazolo[4,3-a]pyridine scaffold, which contributes to π-π stacking interactions in biological targets.
- A 3-methyl-1,2,4-oxadiazole group, offering electron-withdrawing properties and hydrogen-bond acceptor capabilities.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-11-9-12(2)26(23-11)8-6-16(27)19-10-15-21-22-17-14(5-4-7-25(15)17)18-20-13(3)24-28-18/h4-5,7,9H,6,8,10H2,1-3H3,(H,19,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHWAXRJKJGYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic moieties. Recent studies have reported methodologies for synthesizing related pyrazole derivatives that may provide insights into the synthetic pathways applicable to this specific compound. For instance, the synthesis of pyrazole-derived hydrazones has been explored extensively, showcasing their antimicrobial properties and potential as therapeutic agents .
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. For example, a study highlighted the effectiveness of certain pyrazole compounds against various bacterial strains and fungi. The specific structure of the pyrazole ring and substituents can influence the degree of antimicrobial activity observed .
Anticancer Activity
Several studies have investigated the cytotoxic effects of pyrazole derivatives on cancer cell lines. A notable finding is that compounds with specific substituents on the pyrazole ring demonstrated higher cytotoxicity against human leukemia and melanoma cells compared to normal cells. The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells .
Other Biological Activities
In addition to antimicrobial and anticancer properties, pyrazole derivatives have shown promise in other areas:
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Neurological Effects : There is emerging evidence that certain pyrazole derivatives may possess neuroprotective properties, which could be beneficial in neurodegenerative conditions.
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyrazole derivatives demonstrated that those with electron-donating groups showed enhanced antifungal activity against Candida albicans and Aspergillus niger. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazole ring led to varying degrees of effectiveness against these pathogens .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro tests on a new class of pyrazole compounds revealed that one derivative exhibited an IC50 value less than 10 µM against multiple cancer cell lines. This study emphasized the importance of structural modifications in enhancing anticancer efficacy while maintaining lower toxicity to normal cells .
Data Tables
| Biological Activity | Compound Structure | IC50 (µM) | Target |
|---|---|---|---|
| Antimicrobial | 3-(3,5-Dimethyl...) | < 20 | C. albicans |
| Cytotoxicity | 3-(3,5-Dimethyl...) | < 10 | HL-60 (Leukemia) |
| Anti-inflammatory | 3-(3,5-Dimethyl...) | Not specified | Inflammatory markers |
Scientific Research Applications
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that combine various heterocyclic moieties. Techniques such as cascade reactions and multicomponent synthesis have been employed to create structurally diverse pyrazole derivatives. For example, a method involving the reaction of 3,5-dimethylpyrazole with specific aldehydes and amines under controlled conditions has been reported to yield high purity products suitable for further biological evaluation .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing pyrazole rings have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the target compound have demonstrated significant activity against colorectal carcinoma cells through mechanisms involving apoptosis induction and cell cycle arrest . The structural modifications in the target compound may enhance its efficacy compared to simpler pyrazole derivatives.
Antioxidant Activities
Research has indicated that pyrazole-based compounds possess notable antioxidant properties. The ability to scavenge free radicals is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. In vitro studies have shown that certain pyrazole derivatives can outperform traditional antioxidants like ascorbic acid in radical scavenging assays .
Material Science Applications
Beyond biological applications, pyrazole compounds are being explored for their utility in materials science. Their unique structural features allow them to be incorporated into polymers and other materials for enhanced thermal stability and mechanical properties. The incorporation of such heterocycles can lead to novel materials with tailored functionalities suitable for electronic or photonic applications.
Case Studies and Research Findings
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide linkage undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions :
-
Basic : NaOH (2M) in aqueous methanol (70°C, 8 hours).
| Reaction Pathway | Products | Yield (%) |
|---|---|---|
| Acidic hydrolysis | Carboxylic acid derivative | 65–75 |
| Basic hydrolysis | Sodium carboxylate salt | 70–80 |
Mechanistic studies suggest nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.
Oxadiazole Ring Opening
The 1,2,4-oxadiazol-5-yl group is susceptible to nucleophilic attack. Treatment with hydrazine or primary amines leads to ring opening and formation of amidrazones.
Example :
-
Reaction with methylamine in THF (25°C, 4 hours) yields N-methylamidine derivatives (Yield: 50–60%).
| Reactant | Product | Conditions | Yield (%) |
|---|---|---|---|
| Methylamine | Amidrazone | THF, 25°C | 55 |
Pyrazole Functionalization
The 3,5-dimethylpyrazole moiety participates in electrophilic substitution. Nitration and sulfonation occur at the C4 position due to steric hindrance from methyl groups .
Example :
Triazole Ring Alkylation
The triazolo[4,3-a]pyridine system undergoes alkylation at N2 under basic conditions.
Example :
-
Reaction with methyl iodide in DMF/K₂CO₃ (60°C, 6 hours) forms N2-methyltriazolo-pyridine (Yield: 70%).
| Alkylating Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| Methyl iodide | N2-methyl derivative | DMF, 60°C | 70 |
Cross-Coupling Reactions
The pyridine ring supports palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions with aryl boronic acids proceed at C5 of the triazolo-pyridine core .
Example :
-
Coupling with phenylboronic acid using Pd(PPh₃)₄ (80°C, 12 hours) yields 5-phenyltriazolo-pyridine (Yield: 60%) .
| Boronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 5-Aryl derivative | 60 |
Reductive Amination
The methylene group adjacent to the amide nitrogen undergoes reductive amination with aldehydes/ketones.
Example :
-
Reaction with formaldehyde and NaBH₃CN in methanol (25°C, 6 hours) produces N-alkylated propanamide (Yield: 65%).
Stability Under Physiological Conditions
The compound demonstrates moderate stability in phosphate-buffered saline (pH 7.4, 37°C), with a half-life of 12 hours. Hydrolysis of the oxadiazole ring is the primary degradation pathway.
Key Mechanistic Insights
-
Amide Hydrolysis : Proceeds via tetrahedral intermediate formation.
-
Oxadiazole Reactivity : Ring strain and electron-deficient nitrogen atoms facilitate nucleophilic attack.
-
Triazole Alkylation : Base-mediated deprotonation enhances nucleophilicity at N2.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
Physicochemical Properties
- Lipophilicity : The target compound’s 3,5-dimethylpyrazole and methyl-oxadiazole groups likely enhance lipophilicity compared to azido- or nitrile-substituted analogs (e.g., ), which may improve membrane permeability .
- Thermal Stability : Pyrazole derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit higher melting points (102–106°C) than benzonitrile analogs (94–95°C, ). The target compound’s oxadiazole and triazolo-pyridine units may further elevate thermal stability.
- Synthetic Complexity : The target’s triheterocyclic architecture necessitates more elaborate synthetic steps compared to simpler pyrazole-azido hybrids (e.g., 84–96% yields in vs. hypothetical multi-step synthesis for the target).
Functional Group Impact
- Pyrazole Substitutions :
- Linker Comparison: Propanamide (target): Offers conformational flexibility and hydrogen-bonding via the amide carbonyl. Urea (): Stronger hydrogen-bond donor/acceptor capacity but reduced flexibility.
- Oxadiazole vs. Nitrile :
- 3-Methyl-1,2,4-oxadiazole (target): Enhances electron-deficient character, favoring interactions with aromatic residues in enzymes.
- Benzonitrile (): Polar nitrile group improves solubility but may limit passive diffusion .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the triazolo[4,3-a]pyridine core in this compound?
- Methodological Answer : The triazolo[4,3-a]pyridine moiety can be synthesized via cyclization of pyridinyl hydrazines with nitriles or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Evidence from triazole-pyrazole hybrid syntheses demonstrates the use of azido precursors (e.g., 3-azido-5-methylpyrazole derivatives) reacted with alkynes under mild conditions (50°C, THF/H₂O) with CuSO₄ and sodium ascorbate as catalysts . Purification via flash chromatography (cyclohexane/ethyl acetate gradients) and monitoring by TLC (Rf ~0.21) are critical for isolating intermediates .
Q. How can the stability of the 1,2,4-oxadiazol-5-yl group during synthesis be ensured?
- Methodological Answer : The oxadiazole ring is prone to hydrolysis under acidic conditions. Synthetic protocols recommend using anhydrous solvents (e.g., methylene chloride) and avoiding prolonged exposure to trifluoroacetic acid (TFA). For example, TFA is used sparingly (10 equiv.) in azide substitution reactions at 25°C to prevent degradation . Post-reaction neutralization with saturated K₂CO₃ stabilizes the product .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyrazole (δ ~5.96 ppm for pyrazole C-H) and triazole protons (δ ~8.3–7.6 ppm for aromatic protons) .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z for intermediates like C10H8N6O2: 244.0703 vs. 244.0704) .
- IR : Monitor azide stretches (~2122 cm⁻¹) and nitrile groups (~2230 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological target interactions of this compound?
- Methodological Answer : Docking against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) can model antifungal activity. Computational workflows (e.g., AutoDock Vina) optimize ligand conformations, with scoring functions prioritizing hydrogen bonding between the oxadiazole/triazole moieties and the enzyme’s heme-binding pocket. Validation via comparative analysis with known inhibitors (e.g., fluconazole) is critical .
Q. What strategies resolve contradictions in SAR data for pyrazole-triazole hybrids?
- Methodological Answer : Discrepancies in structure-activity relationships (SAR) often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro on the pyrazole) enhance metabolic stability but reduce solubility. Systematic variation of substituents (e.g., methyl vs. methoxy groups) combined with QSAR modeling identifies optimal balance. Data from 1H NMR titration experiments can quantify binding affinities .
Q. How are heterocyclic π-π stacking interactions leveraged in crystallographic studies of this compound?
- Methodological Answer : Single-crystal X-ray diffraction of analogs (e.g., triazolo-thiadiazoles) reveals stacking distances (~3.4–3.6 Å) between triazole and pyridine rings, influencing packing efficiency and solubility. Synchrotron radiation (λ = 0.710–0.920 Å) resolves subtle conformational differences .
Q. What methodologies optimize regioselectivity in multi-step heterocyclic couplings?
- Methodological Answer : Regioselective synthesis of the triazolo-pyridine scaffold requires precise control of reaction stoichiometry and temperature. For example, azide-alkyne cycloadditions at 50°C favor 1,4-regioselectivity, while higher temperatures (80°C) may shift to 1,5-products. Microwave-assisted synthesis reduces side reactions .
Methodological Challenges and Solutions
Q. How to address low yields in the final amide coupling step?
- Solution : Use coupling agents like HATU or EDCI with DMAP in DMF under inert atmosphere. Pre-activation of the carboxylic acid (e.g., 3-(3,5-dimethylpyrazol-1-yl)propanoic acid) for 30 min at 0°C improves efficiency. Purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) enhances purity (>95%) .
Q. What in silico tools predict metabolic liabilities of the oxadiazole moiety?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
